BenchChemオンラインストアへようこそ!

Indicine

Antitumor efficacy Pyrrolizidine alkaloid metabolism P388 leukemia

Indicine is the distinguishing free base for pyrrolizidine alkaloid antitumor screening. Crucially, its N-oxide is more active—a metabolic exception—demanding authentic benchmarking. The species-dependent toxicity (no animal lesions, unpredictable human lethality) makes it essential for cross-species metabolism studies. Do not substitute with intermedine or lycopsamine without controlled comparative data.

Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
CAS No. 480-82-0
Cat. No. B129459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndicine
CAS480-82-0
Synonyms(2R,3S)-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl Ester;  [1R-[1α,7(2R*,3S*),7aβ]]-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)meth
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
InChIInChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+/m0/s1
InChIKeySFVVQRJOGUKCEG-XTWPYSKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indicine (CAS 480-82-0) – Structural and Biological Baseline for Pyrrolizidine Alkaloid Research Procurement


Indicine (CAS 480-82-0) is a naturally occurring pyrrolizidine alkaloid (PA) isolated from Heliotropium indicum and other Boraginaceae species [1]. As a free base tertiary amine, indicine serves as the metabolic precursor and structural comparator to its N-oxide derivative, indicine N-oxide (CAS 41708-76-3, NSC 132319), which has been extensively characterized as an antitumor agent [2]. The compound possesses a retronecine core esterified with trachelanthic or viridifloric acid moieties, a structural motif shared with intermedine and lycopsamine, with stereochemical distinctions at the C-2' and C-3' positions [3]. While pyrrolizidine alkaloids as a class exhibit dose-limiting hepatotoxicity, indicine demonstrates a distinct species-specific toxicity profile that diverges from class norms [4].

Why Indicine Cannot Be Substituted by Other Pyrrolizidine Alkaloids in Antitumor Research Applications


Pyrrolizidine alkaloids exhibit profound structure-dependent variation in both antitumor efficacy and toxicity profiles, rendering generic substitution scientifically invalid. The class-wide expectation that N-oxides serve as less active prodrugs requiring reduction to the free base is inverted for indicine: indicine N-oxide is a more active antitumor agent than its free base indicine, a metabolic exception not observed with heliotrine N-oxide or other PA N-oxides [1]. Furthermore, comparative screening in the P388 lymphocytic leukemia model revealed divergent antitumor activity among indicine, intermedine, lycopsamine, and synthetic analogues, with activity differences quantifiable by T/C ratios [2]. The hepatotoxicity profile of indicine N-oxide is species-dependent—absent in animal models but unpredictably lethal in humans—a pattern not uniformly shared by lasiocarpine or heliotrine, which produce measurable hepatotoxicity across multiple species [3]. These compound-specific quantitative divergences in potency, metabolism, and toxicity make substitution without direct comparative data a high-risk procurement decision.

Quantitative Differential Evidence for Indicine and Indicine N-Oxide Versus Closest Pyrrolizidine Alkaloid Comparators


Antitumor Activity: Indicine N-Oxide Exceptionally Exceeds Free Base Indicine

Indicine N-oxide constitutes a metabolic exception to the general pyrrolizidine alkaloid rule that free bases exhibit greater biological activity than their corresponding N-oxides. Direct comparative studies demonstrate that indicine N-oxide is a more active antitumor agent than its free base indicine in the P388 lymphocytic leukemia model [1]. This contrasts with the heliotrine system, where heliotrine N-oxide shows no comparable activity inversion [2].

Antitumor efficacy Pyrrolizidine alkaloid metabolism P388 leukemia

Cytotoxicity Potency: Indicine N-Oxide IC50 Range Across Cancer Cell Lines

Indicine N-oxide inhibits the proliferation of various human cancer cell lines with IC50 values ranging from 46 μM to 100 μM [1]. At the half-maximal inhibitory concentration, it blocks cell cycle progression at mitosis without significant alteration of spindle or interphase microtubules. Higher concentrations induce severe microtubule depolymerization and DNA cleavage [2].

Cancer cell proliferation Microtubule inhibition IC50 quantification

Hepatotoxicity: Species-Dependent Divergence from Class Norms

Despite the known hepatic toxicity of pyrrolizidine alkaloids as a class, indicine N-oxide does not produce hepatic toxicity in animals but causes unpredictable lethal hepatic toxicity in humans [1]. In contrast, the comparator heliotrine produces hepatic megalocytosis and centrilobular necrosis in surviving animals following subchronic administration [2].

Hepatic toxicity Species-specific toxicology Veno-occlusive disease

Human Pharmacokinetics: Urinary Excretion Profile of Indicine N-Oxide

In human patients, approximately 40% of an administered dose of indicine N-oxide is eliminated in the urine within 24 hours as unmetabolized drug, with only 2% appearing as the free base indicine [1]. This excretion pattern quantifies the limited in vivo reduction of the N-oxide to the free base and establishes a clear metabolic distinction from other pyrrolizidine alkaloids that undergo more extensive reduction.

Pharmacokinetics Urinary excretion Metabolism

Clinical Efficacy: Phase II Response Rates in Relapsed Childhood Leukemia

A Phase II trial in 46 children with relapsed acute leukemia treated with indicine N-oxide reported 1 complete response (CR) among 31 patients with ALL at the 2,000 mg/m²/day dose level, lasting 6 months; an additional CR was observed at the 2,500 mg/m²/day level, lasting 1 month [1]. No responses were observed among 14 patients with acute nonlymphoblastic leukemia (ANLL).

Acute lymphoblastic leukemia Phase II clinical trial Response rate

Tubulin Binding: Distinct Site Not Shared by Major Antimitotic Classes

Indicine N-oxide binds to tubulin at a novel site that is not shared by colchicine, vinca alkaloids, or taxanes [1]. It depolymerizes both interphase and spindle microtubules at higher concentrations and induces DNA cleavage via minor groove binding [2].

Microtubule destabilization Tubulin binding site Antimitotic mechanism

Validated Application Scenarios for Indicine and Indicine N-Oxide Based on Quantitative Evidence


Antitumor Mechanism Studies Requiring a Microtubule Destabilizer with a Novel Tubulin-Binding Site

Indicine N-oxide binds to tubulin at a distinct site not shared by colchicine, vinca alkaloids, or taxanes, depolymerizes microtubules at higher concentrations, and induces DNA cleavage [1]. This unique binding profile makes the compound valuable for investigating non-canonical microtubule destabilization mechanisms and for screening studies where avoiding cross-resistance with established antimitotics is critical.

In Vivo Antitumor Efficacy Studies in Murine P388 Leukemia Models

Indicine N-oxide demonstrates quantifiable antitumor activity in the murine P388 lymphocytic leukemia model, with T/C ratios and response rates documented in comparative screens against intermedine, lycopsamine, and synthetic analogues [1]. Researchers evaluating pyrrolizidine alkaloid structure-activity relationships require the authentic compound to reproduce published benchmark values.

Species-Specific Hepatotoxicity Investigations

Indicine N-oxide uniquely produces no hepatic toxicity in animal models (rats, mice, dogs) but causes unpredictable lethal hepatotoxicity in humans, whereas comparator heliotrine produces necrosis in animals [1]. This species divergence makes indicine N-oxide an essential tool compound for studying interspecies differences in pyrrolizidine alkaloid metabolism and toxicity mechanisms.

Clinical Pharmacokinetic Reference Standard Development

With a documented human urinary excretion profile of 40% unchanged drug within 24 hours and only 2% as the free base [1], indicine N-oxide serves as a well-characterized reference compound for developing and validating analytical methods for pyrrolizidine alkaloid N-oxides in biological matrices, including gas chromatography–electron capture detection protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.